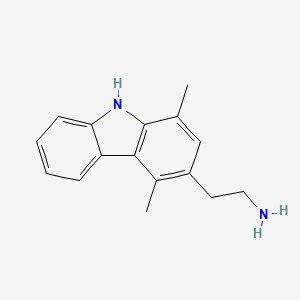
2-(1,4-Dimethyl-9h-carbazol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine is a chemical compound with the molecular formula C16H18N2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 1,4-dimethylcarbazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,4-Dimethylcarbazol-3-yl)ethylamine
- N-(2,2-Dimethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-4-methylbenzenesulfonamide
- N-(2,2-Diethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-2-nitrobenzenesulfonamide
- 1-(1,4-Dimethyl-9H-carbazol-3-yl)-N-(2-morpholin-4-ylethyl)methanimine
Uniqueness
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine stands out due to its specific substitution pattern on the carbazole ring, which imparts unique photophysical and chemical properties. This makes it particularly valuable in applications such as OLEDs and other electronic materials .
Propriétés
Numéro CAS |
13623-89-7 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-(1,4-dimethyl-9H-carbazol-3-yl)ethanamine |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)15-13-5-3-4-6-14(13)18-16(10)15/h3-6,9,18H,7-8,17H2,1-2H3 |
Clé InChI |
IMRARBYYCPLYID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
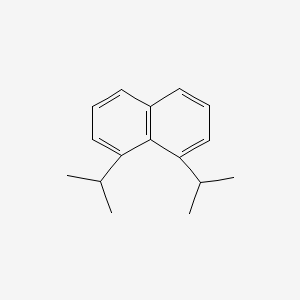
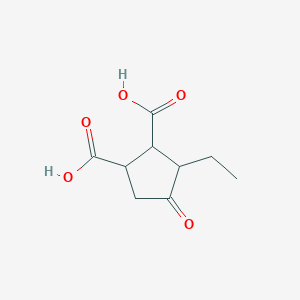

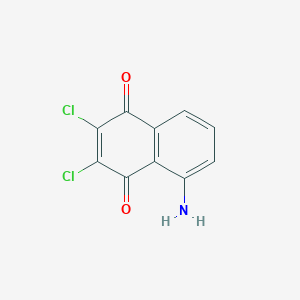
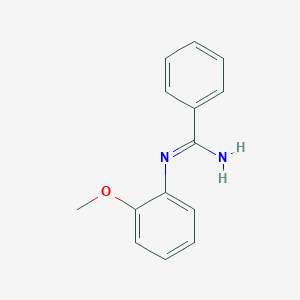
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
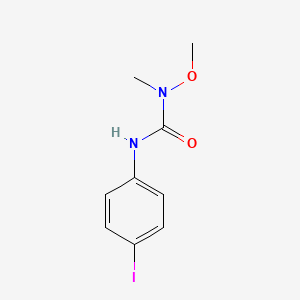


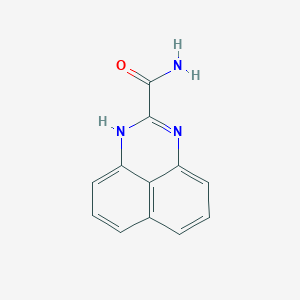
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)


